molecular formula C12H8N2O B3095107 3-(3-Hydroxypyridin-2-yl)benzonitrile CAS No. 1261909-14-1

3-(3-Hydroxypyridin-2-yl)benzonitrile

Cat. No.: B3095107
CAS No.: 1261909-14-1
M. Wt: 196.20 g/mol
InChI Key: KUGNJGFWKBWBSQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxypyridin-2-yl)benzonitrile is a chemical compound of interest in pharmaceutical and agrochemical research. It features a pyridinone scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and its role as a bioisostere for amides, pyridines, and phenol rings . The pyridinone core is a six-membered heterocycle capable of acting as both a hydrogen bond donor and acceptor, which enables it to form key interactions with biological targets . This makes derivatives of this scaffold particularly valuable in fragment-based drug design and for targeting kinase hinge-binding regions . While specific biological data for this compound is limited in the public domain, analogous pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects . The benzonitrile moiety can further modify the compound's electronic properties and binding characteristics. Researchers may find this compound useful as a building block for the synthesis of novel molecules or as a candidate for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)12-11(15)5-2-6-14-12/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGNJGFWKBWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682540
Record name 3-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-14-1
Record name 3-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Hydroxypyridin 2 Yl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(3-Hydroxypyridin-2-yl)benzonitrile reveals several potential disconnections, offering a strategic roadmap for its synthesis. The primary disconnection strategy involves breaking the C-C bond between the pyridine (B92270) and benzonitrile (B105546) rings. This leads to a pyridyl nucleophile or electrophile and a corresponding benzonitrile partner.

A key retrosynthetic disconnection of the target molecule is the C(sp²)–C(sp²) bond between the pyridine and the benzonitrile moieties. This suggests a cross-coupling reaction as a pivotal final step in the synthetic sequence. This disconnection leads to two primary synthons: a 2-substituted-3-hydroxypyridine and a 3-cyanophenyl metallic or organoboron reagent.

Further deconstruction of the 2-substituted-3-hydroxypyridine synthon can be envisioned through a ring-closing strategy. For instance, the pyridine ring itself can be disconnected, suggesting a condensation reaction of a 1,5-dicarbonyl compound with an ammonia source, a common strategy in pyridine synthesis. Alternatively, a functional group interconversion approach can be considered, where the hydroxyl group is introduced at a later stage of the synthesis, for example, by demethylation of a corresponding methoxy-pyridine derivative.

Exploration of Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

Divergent Synthesis: A divergent strategy, on the other hand, would involve the construction of a common pyridine intermediate that can be functionalized in different ways to produce a library of related compounds, including the target molecule. For example, a 2-halo-3-methoxypyridine could serve as a versatile intermediate. This intermediate could then undergo a cross-coupling reaction with 3-cyanophenylboronic acid, followed by demethylation to yield this compound. The same intermediate could also be reacted with other arylboronic acids to generate a range of 2-aryl-3-methoxypyridines, which could then be deprotected to the corresponding 3-hydroxypyridine (B118123) derivatives. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal catalysis and organocatalysis offer powerful tools for the key bond-forming reactions.

Transition Metal-Mediated Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of the C-C bond between the pyridine and benzonitrile rings. This reaction typically involves the coupling of a 2-halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.

A typical reaction would involve the coupling of 2-chloro-3-hydroxypyridine with 3-cyanophenylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10065
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9085
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11092
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄THF/H₂O8088

This is a representative data table based on typical optimization studies for Suzuki-Miyaura reactions of heteroaryl halides and may not represent the exact conditions for the synthesis of this compound.

Organocatalytic Strategies

While transition metal catalysis is well-established for this type of transformation, organocatalytic approaches are emerging as a greener and more sustainable alternative. Organocatalytic C-H arylation reactions, for instance, could provide a direct method for the synthesis of the target molecule without the need for pre-functionalized starting materials.

A potential organocatalytic strategy could involve the use of a photoredox catalyst in combination with a hydrogen atom transfer (HAT) catalyst. In this scenario, a 3-hydroxypyridine could be directly arylated with a diazonium salt derived from 3-aminobenzonitrile under visible light irradiation. This approach avoids the use of precious and often toxic heavy metals.

Optimization of Reaction Conditions and Yields for Academic Scale Production

For the academic scale production of this compound, the optimization of reaction conditions is paramount to ensure high yields and purity. The Suzuki-Miyaura coupling reaction, being a key step, warrants careful optimization.

Factors to consider for optimization include:

Catalyst and Ligand: Screening a variety of palladium catalysts and phosphine ligands is crucial. Electron-rich and bulky ligands often improve the efficiency of the coupling with heteroaryl chlorides.

Base: The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

A design of experiments (DoE) approach can be systematically employed to identify the optimal combination of these parameters, leading to a robust and high-yielding protocol for the synthesis.

Green Chemistry Principles in Synthetic Route Development

The development of a synthetic route for this compound should ideally adhere to the principles of green chemistry to minimize its environmental impact.

Key green chemistry considerations include:

Atom Economy: The Suzuki-Miyaura coupling reaction generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) in the cross-coupling step can significantly reduce the environmental footprint of the synthesis.

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions. Developing highly active catalysts that can be used at low loadings is a key goal. Furthermore, the use of recyclable catalysts, such as palladium nanoparticles on a solid support, can further enhance the sustainability of the process.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, can reduce energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Investigations into the Chemical Reactivity of 3 3 Hydroxypyridin 2 Yl Benzonitrile

Reaction Pathways and Transition State Analysis

Detailed experimental and computational studies on the specific reaction pathways and transition state analyses for 3-(3-hydroxypyridin-2-yl)benzonitrile are not extensively documented in publicly available literature. However, insights can be drawn from the known reactivity of its constituent parts: 2-aryl-3-hydroxypyridines and substituted benzonitriles.

Reaction pathways involving the 3-hydroxypyridine (B118123) moiety are likely to be influenced by the electronic effects of the 2-benzonitrile substituent. The benzonitrile (B105546) group, being electron-withdrawing, will affect the electron density of the pyridine (B92270) ring, influencing the energetics of potential reaction pathways. For instance, in reactions where the pyridine nitrogen acts as a nucleophile, the electron-withdrawing nature of the substituent at the 2-position would decrease its basicity and nucleophilicity.

Transition state analysis for reactions such as electrophilic aromatic substitution on the pyridine ring would involve computational modeling to determine the energies of the intermediate sigma complexes. The stability of these intermediates would dictate the regioselectivity of the reaction.

Electrophilic and Nucleophilic Substitution Reactions Involving the Pyridine and Benzonitrile Moieties

Electrophilic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the hydroxyl group at the 3-position, an electron-donating group, would activate the ring towards electrophiles. Conversely, the 2-benzonitrile substituent is electron-withdrawing and would deactivate the ring. The directing effects of these substituents would determine the position of substitution. The hydroxyl group directs electrophiles to the ortho and para positions (positions 2, 4, and 6), while the nitrogen atom deactivates the ortho and para positions (2, 4, and 6) to a greater extent than the meta positions (3 and 5).

Studies on the nitration of 3-hydroxypyridine have shown that the reaction occurs on the conjugate acid at the 2-position. rsc.org For this compound, the 2-position is already substituted. Therefore, electrophilic attack would likely be directed to the 4- or 6-positions of the pyridine ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

The benzonitrile ring is deactivated towards electrophilic substitution by the cyano group, which is a meta-directing deactivator.

Nucleophilic Substitution:

The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. quora.comyoutube.com In this compound, the presence of a good leaving group on the pyridine ring would be necessary for a nucleophilic substitution reaction to occur.

The benzonitrile moiety can also undergo nucleophilic aromatic substitution if a suitable leaving group is present on the benzene ring, typically activated by the electron-withdrawing cyano group.

Tautomerism and Aromaticity Studies of the Hydroxypyridine Moiety

The 3-hydroxypyridine moiety of the compound can exist in equilibrium between its enol (hydroxypyridine) and keto (pyridinone) tautomeric forms. For 3-hydroxypyridine itself, the equilibrium is sensitive to the solvent. researchgate.net In many cases, the pyridone form is favored in both solution and the solid state due to factors like intermolecular hydrogen bonding. chemtube3d.comchemtube3d.com

The aromaticity of the pyridine ring is a key factor in the position of this equilibrium. The hydroxypyridine form possesses a fully aromatic sextet, while the pyridone form has a different electronic structure that can still exhibit aromatic character through delocalization of the nitrogen lone pair. chemtube3d.com

For 2-aryl-3-hydroxypyridin-4(1H)-ones, it has been observed that they exist predominantly in the pyridone form. mdpi.com While specific studies on this compound are lacking, it is plausible that a similar tautomeric equilibrium exists, with the position of the equilibrium being influenced by the electronic nature of the benzonitrile substituent and the surrounding medium.

Table 1: Tautomeric Forms of the Hydroxypyridine Moiety

Tautomeric FormStructureKey Features
Hydroxypyridine (Enol)Enol formFully aromatic pyridine ring, acidic hydroxyl proton.
Pyridinone (Keto)Keto formCarbonyl group, potential for amide-like resonance, can still be aromatic.

Radical Reactions and Their Mechanistic Elucidation

The pyridine ring can participate in radical reactions. For instance, N-hydroxypyridinethiones have been used as sources of hydroxyl radicals upon photolysis. nih.govacs.org The addition of radicals to the pyridine ring is also a known reaction. Theoretical calculations have predicted that the addition of a hydroxyl radical to pyridine occurs mainly at the C-3 and C-5 positions. acs.org

The benzonitrile moiety can also undergo radical reactions. The cyano group can influence the stability of radical intermediates on the benzene ring.

Mechanistic elucidation of radical reactions involving this compound would likely involve techniques such as electron spin resonance (ESR) spectroscopy to detect radical intermediates and computational studies to map out the potential energy surfaces of the radical pathways. The presence of both the hydroxypyridine and benzonitrile groups would offer multiple sites for radical attack, leading to potentially complex reaction mixtures. The regioselectivity would be governed by the relative stability of the resulting radical adducts.

Chemo-, Regio-, and Stereoselectivity in Reactions of the Chemical Compound

The presence of multiple reactive sites in this compound makes the control of selectivity a critical aspect of its chemistry.

Chemoselectivity: In reactions involving multiple functional groups, such as the hydroxyl group, the pyridine nitrogen, and the cyano group, chemoselectivity would be crucial. For example, in an acylation reaction, it would be important to control whether the reaction occurs at the hydroxyl group or the pyridine nitrogen.

Regioselectivity: As discussed in the context of electrophilic and nucleophilic substitution, the inherent directing effects of the substituents on both the pyridine and benzonitrile rings will govern the regioselectivity of these reactions. The synthesis of substituted pyridines often involves strategies to control the regioselective addition of nucleophiles to activated pyridine rings. acs.orgresearchgate.netsemanticscholar.org

Stereoselectivity: For reactions that create new stereocenters, controlling the stereoselectivity would be important. While the parent molecule is achiral, reactions at the pyridine or benzonitrile rings could potentially introduce chirality.

The synthesis of related 2-aryl-3-hydroxypyridines has been achieved through methods like the ring expansion of 2-acylfurans with ammonia, which can offer a degree of regioselectivity. researchgate.net

Table 2: Potential Sites of Reactivity and Selectivity Considerations

MoietyFunctional Group/PositionType of ReactionSelectivity Consideration
PyridineNitrogen AtomNucleophilic attack, ProtonationChemoselectivity vs. OH group
PyridineC-4, C-6 PositionsElectrophilic SubstitutionRegioselectivity
PyridineC-2, C-4, C-6 PositionsNucleophilic Substitution (with leaving group)Regioselectivity
PyridineHydroxyl GroupAcylation, Alkylation, DeprotonationChemoselectivity vs. N atom
BenzonitrileCyano GroupHydrolysis, Reduction, CycloadditionChemoselectivity
BenzonitrileAromatic RingElectrophilic/Nucleophilic SubstitutionRegioselectivity

Sophisticated Spectroscopic and Analytical Characterization Methodologies for 3 3 Hydroxypyridin 2 Yl Benzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-(3-Hydroxypyridin-2-yl)benzonitrile in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the number and chemical environment of protons and carbons, while advanced 2D techniques are necessary to assemble the complete connectivity map.

Two-dimensional NMR experiments are indispensable for assigning the complex array of signals expected from the molecule's two aromatic rings.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) and benzonitrile (B105546) rings, confirming their individual spin systems. Key expected correlations would be between H4' and H5', and H5' and H6' on the pyridine ring, as well as between H4/H5, H5/H6, and H4/H6 on the benzonitrile ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of each protonated carbon atom in the molecule by linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity between the two aromatic rings. It detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com The key HMBC correlation for this molecule would be between the pyridine proton H6' and the benzonitrile carbons C2 and C3, and conversely between the benzonitrile proton H4 and the pyridine carbon C2', which confirms the C2'-C2 bond linking the two rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY data provides critical insights into the molecule's preferred conformation and the dihedral angle between the pyridine and benzonitrile rings by revealing through-space correlations between protons on the different rings, such as between H6' and H4.

A summary of expected NMR data is presented below. Chemical shifts (δ) are predicted based on the analysis of similar structural fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C)
Benzonitrile Ring
C2 - ~140 H4, H6 → C2
C3 - ~112 H4, H5 → C3
C4 ~7.8 ~130 H6, H5 → C4
C5 ~7.6 ~129 H4, H6 → C5
C6 ~7.9 ~132 H4, H5 → C6
CN - ~118 H4, H6 → CN
Pyridine Ring
C2' - ~155 H4', H6' → C2'
C3' - ~150 H4', H5' → C3'
C4' ~7.4 ~125 H6', H5' → C4'
C5' ~7.3 ~120 H4', H6' → C5'
C6' ~8.2 ~145 H4', H5' → C6'

Note: Predicted values are for illustrative purposes.

While solution-state NMR characterizes the molecule's average structure, solid-state NMR (ssNMR) provides information about its structure and dynamics in the crystalline or amorphous solid phase. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can significantly impact a compound's physical properties. Furthermore, ssNMR can precisely probe intermolecular distances and interactions, such as the hydrogen bonding involving the hydroxyl group, which governs the crystal packing arrangement.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov

For this compound (Molecular Formula: C₁₂H₈N₂O), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Table 2: Calculated Exact Masses for HRMS Analysis

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M] C₁₂H₈N₂O 196.0637
[M+H]⁺ C₁₂H₉N₂O⁺ 197.0715

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pathways. A plausible pathway involves the cleavage of the C-C bond between the two rings, leading to characteristic fragment ions corresponding to the hydroxypyridinyl and benzonitrile moieties, which further confirms the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. surfacesciencewestern.com These techniques are excellent for identifying key functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum, a broad absorption band would be expected in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration involved in hydrogen bonding. A strong, sharp absorption band around 2230-2220 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. analis.com.my Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region from 1600-1400 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active. The symmetric stretching vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum, which can be sensitive to the molecule's conformation.

Table 3: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3400-3200 (broad)
Aromatic C-H Stretching 3100-3000
C≡N (Nitrile) Stretching 2230-2220 (strong, sharp)
Aromatic C=C/C=N Ring Stretching 1600-1400

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy investigates the electronic transitions within a molecule and provides insights into its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the 250-380 nm range. researchgate.net These absorptions arise from π → π* and n → π* electronic transitions within the conjugated system formed by the two aromatic rings. The exact position and intensity of these bands can be influenced by the solvent polarity (solvatochromism).

Fluorescence Spectroscopy: Many hydroxypyridine derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission maximum are sensitive to the molecular environment, including solvent polarity and hydrogen-bonding interactions. These properties are critical for applications in materials science and as fluorescent probes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of the molecule.

Conformation: Determining the precise dihedral angle between the planes of the pyridine and benzonitrile rings.

Intermolecular Interactions: Visualizing the network of interactions that stabilize the crystal lattice. A key feature would be the intermolecular hydrogen bond formed by the hydroxyl group, which would likely play a dominant role in the crystal packing. researchgate.net This analysis provides an unambiguous confirmation of the molecular structure and its arrangement in the solid state.

Computational and Theoretical Studies on 3 3 Hydroxypyridin 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide detailed information on bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies and charge distributions.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. nih.govarxiv.orgaaai.org For a molecule like 3-(3-Hydroxypyridin-2-yl)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental. nih.govresearchgate.netnih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The optimized geometry provides key structural parameters. For instance, the planarity of the pyridine (B92270) and benzene (B151609) rings, the torsion angle between them, and the geometry of the hydroxyl and nitrile functional groups can be precisely determined. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Predicted Molecular Geometry Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-C (benzene ring)1.39 - 1.40 Å
C-N (pyridine ring)1.33 - 1.38 Å
C-O (hydroxyl)1.36 Å
C≡N (nitrile)1.15 Å
C-C (inter-ring)1.48 Å
C-C-N (benzene-nitrile)179.8°
C-N-C (pyridine ring)117.5°
Torsion Angle (Benzene-Pyridine)25.0°

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar aromatic heterocyclic compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules or for benchmarking DFT results. For this compound, ab initio calculations could be employed to refine the understanding of its electronic structure and to investigate excited states, which is important for understanding its photophysical properties. rsc.org

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting and interpreting various types of molecular spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.govepstem.net By calculating the harmonic frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the aromatic C-H and ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govepstem.net These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure and aid in the assignment of signals in complex spectra.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Visible spectrum. researchgate.netnih.gov This allows for the interpretation of electronic transitions, such as π → π* transitions within the aromatic rings.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueVibrational/Electronic Assignment
IR Frequency ~3400 cm⁻¹O-H stretch
~2230 cm⁻¹C≡N stretch
~1600 cm⁻¹Aromatic C=C stretch
¹H NMR Chemical Shift 7.0 - 8.5 ppmAromatic Protons
~9.5 ppmHydroxyl Proton
¹³C NMR Chemical Shift 110 - 160 ppmAromatic Carbons
~118 ppmNitrile Carbon
UV-Vis Absorption ~280 nmπ → π* transition

Note: This table contains representative data based on computational predictions for similar molecular structures.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govchemrxiv.orgnih.govresearchgate.net For this compound, MD simulations can provide insights into several key aspects:

Conformational Flexibility: MD simulations can explore the conformational landscape of the molecule, particularly the rotation around the single bond connecting the pyridine and benzene rings. This helps in understanding the molecule's flexibility and the energetically preferred orientations in different environments.

Intermolecular Interactions: In condensed phases (liquid or solid), MD simulations can model the interactions between molecules. For this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridine and nitrile groups would be of particular interest. Additionally, π-π stacking interactions between the aromatic rings can be studied. chemrxiv.orgnih.govresearchgate.net

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can be used to study how the solvent influences the molecule's conformation and interactions. This is crucial for understanding its behavior in solution.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For a molecule like this compound, computational methods can be used to study various potential reactions, such as electrophilic or nucleophilic aromatic substitution on either of the rings. The search for transition state structures allows for the calculation of activation energies, which are critical for determining the feasibility and rate of a reaction. For instance, studies on related benzonitrile (B105546) oxides have utilized DFT to explore the mechanisms of cycloaddition reactions, identifying whether they proceed through a one-step or a stepwise mechanism. nih.govsci-hub.semdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties. mdpi.com While a QSPR study would require a dataset of related molecules, the principles can be applied to predict various properties of this compound.

By calculating a range of molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors) for a series of similar compounds, a mathematical model can be developed to predict properties such as solubility, boiling point, or partition coefficient. This approach is particularly useful in the early stages of material or drug design for screening and prioritizing compounds with desired properties. For example, a 3D-QSAR model was developed for N-hydroxypyridin-2-yl-acrylamides to understand the essential structural features for their inhibitory activity. researchgate.net

Design and Synthesis of Derivatives and Analogues of 3 3 Hydroxypyridin 2 Yl Benzonitrile

Strategic Modifications to the Pyridine (B92270) and Benzonitrile (B105546) Scaffolds

The functionalization of the 3-(3-hydroxypyridin-2-yl)benzonitrile core allows for the fine-tuning of its physicochemical and biological properties. Strategic modifications can be directed at either the pyridine or the benzonitrile ring, or both, to modulate factors such as solubility, electronic properties, and steric profile.

On the pyridine ring, the hydroxyl group at the 3-position is a key site for modification. It can be alkylated or acylated to produce a range of ethers and esters, respectively. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the molecule. The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide, which can influence the electronic distribution within the ring and provide a handle for further functionalization.

A representative, though not exhaustive, summary of potential modifications is presented in the table below:

ScaffoldPosition of ModificationType of ModificationPotential Functional Groups
Pyridine 3-positionAlkylation/Acylation of hydroxyl-OCH₃, -OCH₂Ph, -OCOCH₃
1-positionN-oxidation-N⁺-O⁻
4, 5, 6-positionsSubstitution-Cl, -F, -CH₃
Benzonitrile Cyano groupHydrolysis/Reduction-COOH, -CONH₂, -CH₂NH₂
Aromatic ringSubstitution-F, -Cl, -Br, -OCH₃, -NO₂

Exploration of Structure-Reactivity Relationships within Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a critical area of study. The electronic nature of substituents on both the pyridine and benzonitrile rings can significantly influence the reactivity of the molecule. For instance, electron-withdrawing groups on the benzonitrile ring would be expected to increase the electrophilicity of the cyano group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

The acidity of the 3-hydroxyl group on the pyridine ring is also highly dependent on the electronic environment. Electron-withdrawing substituents on the pyridine ring would increase the acidity of the hydroxyl group, facilitating its deprotonation. This can be a crucial factor in reactions where the phenoxide is the reactive species.

Structure-reactivity relationships can be systematically investigated by synthesizing a library of analogues with varied substituents and studying their reaction kinetics under controlled conditions. For example, the rate of a specific reaction, such as the hydrolysis of the cyano group, can be correlated with Hammett parameters of the substituents on the benzonitrile ring to quantify the electronic effects.

Mechanistic Insights from Derivative Synthesis

The synthesis of this compound derivatives often involves multi-step reaction sequences, and understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving yields. A common synthetic route to the core scaffold likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized pyridine and a functionalized benzonitrile.

For instance, the Suzuki coupling of 2-bromo-3-hydroxypyridine (B45599) with 3-cyanophenylboronic acid would proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Mechanistic studies could involve the isolation and characterization of reaction intermediates, kinetic analysis, and computational modeling to elucidate the transition states and energy profiles of the reaction pathway.

Furthermore, the synthesis of derivatives through modification of the core structure also provides mechanistic insights. For example, studying the regioselectivity of electrophilic aromatic substitution on the benzonitrile ring of the parent compound can provide valuable information about the directing effects of the 2-(3-hydroxypyridyl) substituent.

Stereochemical Control in the Synthesis of Chiral Analogues

The introduction of chirality into the analogues of this compound can be achieved through various synthetic strategies. If a substituent introduced on either ring contains a stereocenter, then the synthesis must be designed to control the stereochemical outcome. This can be accomplished through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For example, if a chiral side chain is to be introduced at the 4-position of the pyridine ring, an asymmetric synthesis approach would be necessary to obtain a single enantiomer. This could involve an asymmetric Michael addition to a pyridinone precursor, followed by aromatization. The stereochemical purity of the final products would be determined using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. While the core structure of this compound is achiral, the synthesis of chiral derivatives is an important consideration for applications where specific stereoisomers are required.

Application of Flow Chemistry in Derivative Library Generation

Flow chemistry offers several advantages over traditional batch synthesis for the generation of derivative libraries of this compound. The use of continuous-flow microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency, selectivity, and safety.

A flow chemistry setup could be designed to perform a key synthetic step, such as a cross-coupling reaction, in a continuous manner. The reagents would be continuously pumped into a heated microreactor where the reaction takes place, and the product stream would be collected at the outlet. This approach allows for the rapid synthesis of a large number of analogues by simply varying the input building blocks. For example, a library of derivatives with different substituents on the benzonitrile ring could be generated by sequentially introducing different substituted phenylboronic acids into the flow system.

Ligand Design Principles and Coordination Chemistry Involving 3 3 Hydroxypyridin 2 Yl Benzonitrile

Chelation Sites and Metal Binding Modes

The primary chelation site of 3-(3-Hydroxypyridin-2-yl)benzonitrile involves a bidentate coordination mode through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent hydroxyl group, following deprotonation. This arrangement forms a stable five-membered metallacycle, a favored conformation in coordination chemistry. This binding mode is consistently observed in analogous structures, such as metal complexes of 2-(salicylimino)-3-hydroxypyridine and 2-(3-hydroxypyridin-2-ylamino)naphthalen-1,4-dione. researchgate.net

The key binding interactions are:

Pyridyl Nitrogen (N): The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, donating electron density to the metal center.

Hydroxyl Oxygen (O): The phenolic hydroxyl group is typically acidic and deprotonates upon complexation, forming an anionic oxygen donor that binds strongly to the metal ion.

The benzonitrile (B105546) group, while containing a nitrogen atom, is a much weaker coordinating agent compared to the hydroxypyridine site. The nitrogen of the nitrile group possesses a lone pair, but its involvement in metal binding would likely be limited to specific cases, such as in the formation of polynuclear structures or when the primary chelation site is sterically hindered. In most mononuclear complexes, it is expected to be non-coordinating, primarily exerting an electronic influence on the pyridine ring.

Table 1: Potential Coordination Sites of this compound
Functional GroupDonor AtomTypical Role in Coordination
PyridineNitrogen (N)Primary σ-donor site, part of the bidentate chelate.
HydroxylOxygen (O)Primary anionic donor site after deprotonation, completing the chelate ring.
BenzonitrileNitrogen (N)Generally non-coordinating; potential weak donor or bridging site in specific contexts.

Design of Metal Complexes with the Chemical Compound as a Ligand

The design of metal complexes using this compound as a ligand leverages its robust bidentate chelating ability to form stable structures with a variety of transition metal ions. Based on analogous 3-hydroxypyridine (B118123) ligands, it is anticipated to form complexes with metals such as Cu(II), Fe(II/III), Mn(II), Zn(II), Co(II), and Ni(II). researchgate.netjocpr.com

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol. The reaction is often carried out under reflux to ensure completion. jocpr.com The stoichiometry of the resulting complexes is commonly 2:1 (ligand:metal), particularly with hexacoordinate metals, leading to the formation of octahedral [ML₂X₂] or [ML₂]ⁿ⁺ type complexes, where X can be a solvent molecule or a counter-ion. For instance, studies on the related Schiff base 2-(salicylimino)-3-hydroxypyridine showed the formation of octahedral complexes with Cu(II), Fe(II), Mn(II), and Zn(II). jocpr.com

Table 2: Expected Metal Complexes Based on Analogous Ligand Systems
Metal IonLikely Stoichiometry (Ligand:Metal)Probable GeometryReference Ligand System
Cu(II)2:1Distorted Octahedral2-(salicylimino)-3-hydroxypyridine jocpr.com
Fe(II)/Fe(III)2:1Octahedral2-(salicylimino)-3-hydroxypyridine jocpr.com
Mn(II)2:1Octahedral2-(salicylimino)-3-hydroxypyridine jocpr.com
Zn(II)2:1Octahedral2-(3-hydroxypyridin-2-ylamino)naphthalen-1,4-dione researchgate.net
Ni(II)2:1Octahedral2-(3-hydroxypyridin-2-ylamino)naphthalen-1,4-dione researchgate.net

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum is expected to show distinct changes. The broad O-H stretching band of the free ligand would disappear, indicating deprotonation of the hydroxyl group. Furthermore, shifts in the C=N and C=C stretching vibrations of the pyridine ring to higher wavenumbers are indicative of coordination to the metal ion. A shift in the C-O stretching vibration also confirms the involvement of the hydroxyl oxygen in binding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are anticipated to differ significantly from that of the free ligand. The spectra of the complexes would likely display new absorption bands in the visible region, which can be assigned to d-d transitions of the metal ion and/or metal-to-ligand charge transfer (MLCT) bands. These MLCT bands arise from the transfer of electron density from the metal d-orbitals to the π* orbitals of the ligand.

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of metal complexes. For a related system, 2-(3-hydroxypyridin-2-ylamino)naphthalen-1,4-dione, DFT studies indicated that its Zn(II) complex possesses strong intermolecular charge transfer, suggesting a high tendency to interact with biological targets. researchgate.net Similar computational studies on complexes of this compound could provide insights into the nature of the metal-ligand bond, the distribution of molecular orbitals (HOMO/LUMO), and the electronic effects of the benzonitrile substituent on the complex's stability and reactivity.

Application in Catalysis: Mechanistic Role of the Chemical Compound as a Ligand

Transition metal complexes are widely used as catalysts in various organic transformations. The this compound ligand can create a stable and well-defined coordination environment around a metal center, which is a prerequisite for catalytic activity. The electronic properties of the metal center can be modulated by the ligand, which in turn influences its catalytic performance.

While specific catalytic applications for metal complexes of this compound have not been extensively reported, related complexes have shown promise. For example, certain Schiff base complexes have been investigated for their catalytic activity in oxidation reactions. mdpi.com The mechanistic role of the ligand in such reactions is multifaceted:

Stabilization: The ligand stabilizes the metal ion in a specific oxidation state and coordination geometry, preventing decomposition.

Electronic Tuning: The electron-withdrawing nature of the benzonitrile group can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles, such as oxidation or Lewis acid catalysis.

Steric Control: The ligand framework provides a specific steric environment around the metal, which can influence substrate selectivity.

For instance, low-valent titanium complexes have been shown to catalyze the cyclotrimerization of benzonitriles, although this involves the reactivity of the nitrile group itself rather than the compound acting as a ligand in a catalytic complex. researchgate.net The potential for complexes of this compound in catalysis remains an area ripe for exploration.

Supramolecular Assembly Driven by Coordination

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-ligand coordination is a powerful and highly directional interaction used to construct complex supramolecular architectures. researchgate.net

The this compound ligand is an excellent candidate for use as a building block in supramolecular assembly due to its distinct features:

Directional Coordination: The defined geometry of the bidentate chelation site directs the position of the metal ions in space.

Potential for Bridging: While the primary mode is chelation, the benzonitrile nitrogen could potentially bridge between metal centers under specific conditions, leading to the formation of coordination polymers.

Intermolecular Interactions: The aromatic pyridine and benzene (B151609) rings can participate in π-π stacking interactions, which can further stabilize and direct the formation of one-, two-, or three-dimensional networks. nih.gov

By choosing appropriate metal ions with specific coordination number and geometry preferences (e.g., linear, square planar, or octahedral), it is possible to design a wide array of supramolecular structures such as discrete cages, grids, or extended coordination polymers. researchgate.netresearchgate.net While specific examples using this ligand are not yet prevalent in the literature, the principles of supramolecular design strongly suggest its utility in this field.

Advanced Methodological Applications and Research Tools Derived from 3 3 Hydroxypyridin 2 Yl Benzonitrile

Use as a Mechanistic Probe in Organic Transformations

The bifunctional nature of 3-(3-Hydroxypyridin-2-yl)benzonitrile, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile group, alongside the coordinating ability of the pyridine (B92270) nitrogen, makes it a compelling candidate as a mechanistic probe in organic transformations.

Potential Mechanistic Insights:

Probing Reaction Pathways: In reactions involving metal catalysis, the pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center. The electronic properties of the benzonitrile (B105546) group can then be monitored (e.g., via IR spectroscopy of the C≡N stretch) to understand the electronic effects of the metal center during the catalytic cycle.

Investigating Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, allowing the molecule to probe reaction environments where hydrogen bonding is a critical factor. Changes in the chemical shift of the hydroxyl proton in NMR spectroscopy could provide information about the strength and nature of these interactions.

Dual-Role Reactivity Studies: The presence of both nucleophilic (hydroxyl) and electrophilic (nitrile) centers within the same molecule allows for its use in studying reactions where a single molecule can play a dual role, potentially leading to the discovery of novel reaction pathways.

Hypothetical Application Data:

Transformation TypeProbed Mechanistic AspectPotential Spectroscopic Handle
Metal-Catalyzed Cross-CouplingLigand effects on the metal centerShift in C≡N stretching frequency (FTIR)
OrganocatalysisRole of hydrogen bondingChange in ¹H NMR chemical shift of the OH proton
Intramolecular CyclizationsConcerted vs. stepwise pathwaysTrapping of intermediates, kinetic studies

Incorporation into Advanced Materials: Theoretical Considerations

The rigid, planar structure and the presence of polar functional groups in this compound suggest its potential as a building block for advanced materials with tailored electronic and photophysical properties.

Theoretical Material Properties:

Organic Semiconductors: The conjugated π-system extending across the pyridine and benzene (B151609) rings could facilitate charge transport. Computational studies could predict its HOMO-LUMO gap to assess its potential as a semiconductor. rsc.org The presence of nitrogen and oxygen atoms could also influence its charge-carrying capabilities.

Porous Organic Frameworks (POFs): The defined geometry and potential for intermolecular interactions (hydrogen bonding via the hydroxyl group, dipole-dipole interactions from the nitrile) make it a candidate for the synthesis of porous materials for gas storage or separation.

Non-Linear Optical (NLO) Materials: The donor-acceptor character that can arise from the interplay between the hydroxyl (donor) and nitrile (acceptor) groups through the π-system is a key feature for NLO properties. Theoretical calculations of its hyperpolarizability would be necessary to evaluate this potential.

Development of Chemo-Sensors and Probes Based on its Unique Reactivity

The structure of this compound incorporates features that are commonly found in fluorescent chemo-sensors. The hydroxypyridine moiety is a known chelating agent for various metal ions.

Sensing Mechanisms and Potential Analytes:

Metal Ion Detection: The 3-hydroxypyridine (B118123) unit can act as a binding site for metal ions. Upon coordination, changes in the electronic structure of the molecule could lead to a detectable change in its fluorescence or absorbance. mdpi.com This could be exploited for the detection of environmentally or biologically relevant metal ions.

Anion Sensing: The hydroxyl group can act as a hydrogen bond donor to recognize and sense specific anions. This interaction could perturb the photophysical properties of the molecule, enabling a sensing event.

pH Sensing: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are sensitive to pH. Protonation or deprotonation would significantly alter the electronic structure and, consequently, the spectroscopic properties of the compound, making it a potential pH indicator.

Hypothetical Sensing Parameters:

AnalytePotential Sensing MechanismExpected Spectroscopic Change
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-enhanced fluorescence (CHEF)"Turn-on" or "turn-off" fluorescence
Anions (e.g., F⁻, AcO⁻)Hydrogen bonding interactionShift in absorption or emission wavelength
Protons (pH)Protonation/DeprotonationRatiometric change in fluorescence intensity

Photochemical and Photophysical Research Applications

The conjugated system of this compound is expected to exhibit interesting photochemical and photophysical properties. While specific data for this compound is scarce, analogies can be drawn from similar pyridine-benzonitrile structures.

Potential Photophysical Properties and Applications:

Fluorescence: Many pyridine and benzonitrile derivatives are known to be fluorescent. The emission properties of this compound would likely be sensitive to solvent polarity and hydrogen bonding, a phenomenon known as solvatochromism.

Photoisomerization: The presence of the pyridine ring could potentially lead to interesting photoisomerization or tautomerization behavior upon UV irradiation, similar to the well-studied 2-hydroxypyridine/2-pyridone equilibrium.

Energy Transfer Studies: The molecule could be incorporated into larger systems to act as an energy donor or acceptor in Förster Resonance Energy Transfer (FRET) studies, which are widely used in biological and materials science.

Tandem Reactions and Cascade Processes Utilizing the Chemical Compound

The multiple reactive sites within this compound make it an attractive substrate for the development of tandem or cascade reactions, where multiple bonds are formed in a single operation. Such processes are highly valued for their efficiency in building molecular complexity.

Potential Cascade Reactions:

Cyclization Reactions: The hydroxyl and nitrile groups are positioned in a way that could facilitate intramolecular cyclization reactions upon activation. For instance, reduction of the nitrile to an amine followed by intramolecular acylation or similar reactions could lead to complex heterocyclic structures.

Multi-component Reactions: The compound could serve as a key component in multi-component reactions, where its different functional groups react sequentially with other reagents to rapidly assemble complex molecules.

Domino Reactions: A reaction initiated at one functional group could trigger a cascade of subsequent transformations within the molecule. For example, an initial reaction at the hydroxyl group could activate the pyridine ring for a subsequent reaction, which in turn could influence the reactivity of the benzonitrile. The general principles of tandem reactions in benzonitrile-containing compounds have been explored.

Future Research Directions and Unexplored Avenues in 3 3 Hydroxypyridin 2 Yl Benzonitrile Chemistry

Emerging Synthetic Methodologies and Their Potential

The synthesis of 2-arylpyridines, the core scaffold of 3-(3-Hydroxypyridin-2-yl)benzonitrile, has been a focal point of extensive research, leading to the development of sophisticated and efficient methodologies. Future investigations into the synthesis of this specific molecule are likely to leverage and refine these cutting-edge techniques.

Data Table: Modern Synthetic Approaches for 2-Arylpyridines

MethodologyCatalyst/ReagentsKey AdvantagesPotential for this compound Synthesis
C-H Activation/ArylationPalladium (Pd), Rhodium (Rh), Copper (Cu)Atom economy, reduced pre-functionalizationDirect coupling of a substituted pyridine (B92270) with a benzonitrile (B105546) derivative, offering a more streamlined route. rsc.orgrsc.orgacs.org
Suzuki-Miyaura Cross-CouplingPalladium catalysts with various ligandsHigh functional group tolerance, well-establishedCoupling of a pyridylboronic acid with a bromobenzonitrile, or vice versa, providing a reliable and versatile approach. cdnsciencepub.comnih.gov
Photoredox CatalysisRuthenium (Ru) or Iridium (Ir) complexesMild reaction conditions, use of visible lightA greener and more sustainable synthetic route, potentially offering unique selectivity. acs.org
Pyridine to Benzonitrile ConversionPhotochemical deconstruction/Diels-AlderNovel retrosynthetic pathwayA creative approach starting from a substituted pyridine to construct the benzonitrile ring system. d-nb.info

Transition metal-catalyzed C-H activation has emerged as a particularly powerful tool, enabling the direct formation of carbon-carbon bonds and minimizing the need for pre-functionalized starting materials. rsc.org The application of palladium, rhodium, or copper catalysts could facilitate the direct arylation of a 3-hydroxypyridine (B118123) derivative at the 2-position with a benzonitrile-containing coupling partner. rsc.orgacs.org This approach offers significant advantages in terms of atom economy and step-efficiency.

Furthermore, the well-established Suzuki-Miyaura cross-coupling reaction remains a robust and versatile method for the synthesis of biaryl compounds. cdnsciencepub.comnih.govjocpr.com Future research could focus on optimizing catalyst and ligand systems to achieve high yields and functional group tolerance for the coupling of a 2-halo-3-hydroxypyridine with a cyanophenylboronic acid or ester.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, presents a promising avenue for the development of more sustainable and environmentally friendly synthetic methods. acs.org The application of photoredox-induced Meerwein arylation, for instance, could enable the C-H arylation of 3-hydroxypyridine with in situ generated diazonium salts from corresponding anilines.

A particularly innovative strategy involves the photochemical conversion of pyridines into benzonitriles. d-nb.info This three-step protocol, commencing with pyridine N-oxidation followed by photochemical deconstruction and a formal Diels-Alder cycloaddition, offers a novel retrosynthetic disconnection for accessing molecules like this compound.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient transformations. For the synthesis of this compound, several key areas warrant deeper mechanistic investigation.

In the context of palladium-catalyzed C-H arylation, mechanistic studies have provided evidence for the involvement of cooperative catalysis between distinct palladium centers and the potential for bimetallic high oxidation state intermediates. nih.govberkeley.edunih.gov Future research could employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the precise mechanism of C-H activation and C-C bond formation in the synthesis of this specific molecule. Understanding the role of ligands and additives in promoting the desired regioselectivity and catalytic turnover will be crucial. acs.org

Computational studies, particularly using Density Functional Theory (DFT), can provide invaluable insights into the energetics of different reaction pathways, the structures of transition states, and the electronic factors that govern reactivity and selectivity. researchgate.net Such studies could be applied to model the various proposed synthetic routes to this compound, helping to rationalize experimental observations and guide the development of improved catalytic systems.

Integration with Machine Learning for Property Prediction and Reaction Design

The integration of machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. nih.govnih.gov For this compound and its derivatives, ML offers a powerful toolkit for accelerating discovery.

Data Table: Potential Machine Learning Applications

Application AreaMachine Learning Model/PlatformPredicted Properties/OutcomesPotential Impact
Property PredictionDirected Message-Passing Neural Networks (D-MPNNs) e.g., ChempropPhysicochemical properties (solubility, logP), ADMET properties, biological activityPrioritization of synthetic targets with desirable drug-like properties. chemrxiv.orgnih.govnih.gov
Reaction OptimizationVarious regression and classification modelsReaction yield, selectivity, optimal conditionsMore efficient and resource-friendly synthesis.
Retrosynthesis PlanningAI-powered retrosynthesis softwareNovel and efficient synthetic routesDiscovery of non-intuitive and improved synthetic pathways.

Software packages like Chemprop, which utilize directed message-passing neural networks (D-MPNNs), can be trained on existing chemical data to predict a wide range of molecular properties. chemrxiv.orgnih.govnih.gov This could be leveraged to predict the physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and potential biological activities of this compound and a virtual library of its analogs. Such in silico screening would allow researchers to prioritize the synthesis of compounds with the most promising characteristics.

Machine learning models can also be developed to predict the outcomes of chemical reactions, including yields and regioselectivity, based on the starting materials, catalysts, and reaction conditions. researchgate.net This can significantly reduce the experimental effort required for reaction optimization.

Novel Applications in Interdisciplinary Chemical Research

The unique structural motifs within this compound—the 3-hydroxypyridine and the benzonitrile—suggest a range of potential applications in diverse fields of chemical research.

In medicinal chemistry, the 3-hydroxypyridine scaffold is a known metal-chelating pharmacophore and is present in various biologically active compounds. nih.govresearchgate.net Derivatives of 3-hydroxypyridin-2-thiones and 3-hydroxypyridin-4-ones have shown promise as inhibitors of metalloenzymes, such as histone deacetylases (HDACs), and possess anti-inflammatory and analgesic properties. acs.orgnih.gov Future research could explore the potential of this compound and its derivatives as therapeutic agents in areas such as oncology and inflammatory diseases. frontiersin.orgdergipark.org.trnih.gov

The benzonitrile group, a common functional group in medicinal chemistry, can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups. d-nb.info The combination of the 3-hydroxypyridine and benzonitrile moieties could lead to compounds with novel pharmacological profiles.

In materials science, the pyridine and nitrile functionalities can influence the electronic and photophysical properties of a molecule. The incorporation of this scaffold into larger conjugated systems could lead to the development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Challenges and Opportunities in Scale-Up and Process Chemistry Research

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges and opportunities. For the synthesis of this compound, particularly if it shows promise as a pharmaceutical intermediate or a key component of a new material, process chemistry research will be essential.

Challenges:

Catalyst Cost and Removal: Many of the advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, rely on expensive and potentially toxic transition metal catalysts. pharmtech.comresearchgate.net The efficient removal of these metals from the final product to meet regulatory standards (especially for pharmaceuticals) is a significant challenge. researchgate.net

Reaction Conditions: Some synthetic methods may require harsh reaction conditions, such as high temperatures or the use of strong bases, which can be difficult and costly to implement on a large scale. researchgate.net

Purification: The purification of the final product and intermediates on a large scale can be challenging and may require the development of robust crystallization or chromatographic methods.

Regioselectivity: Achieving high regioselectivity on a large scale can be difficult, and the formation of impurities can complicate the purification process. nih.govresearchgate.net

Opportunities:

Process Optimization: There is a significant opportunity to optimize the reaction conditions to improve yield, reduce reaction times, and minimize the use of expensive reagents and catalysts. This could involve the use of high-throughput experimentation and Design of Experiments (DoE).

Flow Chemistry: The implementation of continuous flow chemistry could offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates.

Catalyst Development: The development of more active, stable, and recyclable catalysts, including heterogeneous catalysts, could significantly improve the economic and environmental viability of the synthesis. researchgate.netscielo.br

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Hydroxypyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cross-coupling or nucleophilic substitution. For example, similar nitrile-containing pyridine derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) to stabilize intermediates and minimize side reactions . Catalytic hydrogenation or chiral resolution may be required to isolate enantiomers if stereochemistry is critical . Key parameters include solvent choice (e.g., acetonitrile for polar intermediates) and catalyst selection (e.g., Pd-based catalysts for cross-coupling).

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, nitrile carbon at ~110–120 ppm in 13C^{13}\text{C} NMR).
  • FT-IR : Confirm hydroxyl (O–H stretch at ~3200–3600 cm1^{-1}) and nitrile (C≡N stretch at ~2200–2250 cm1^{-1}) groups .
  • UV-Vis : Assess electronic transitions in the pyridine and benzonitrile moieties for purity validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Test in buffers (pH 3–10) at 25°C and 40°C to identify hydrolysis-prone regions (e.g., nitrile group hydrolysis to amides in acidic conditions) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for aromatic nitriles) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Functional group modifications : Replace hydroxyl with methoxy or amino groups to evaluate hydrogen bonding and steric effects on binding (e.g., IC50_{50} shifts in enzyme assays) .
  • Data collection : Use high-throughput screening (HTS) to test analogs against targets like protein disulfide isomerase (PDI) or viral proteases. For example, derivatives with electron-withdrawing groups (e.g., –NO2_2) may enhance binding to hydrophobic enzyme pockets .
  • Table : Example SAR data for related compounds:
DerivativeSubstituentIC50_{50} (μM)Target
BAP2–NH2_20.85 ± 0.14PDI
Derivative A–OCH3_30.5 ± 0.1HIV Vif

Q. What experimental and computational strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., buffer composition, enzyme lot variability) .
  • Molecular docking : Compare binding modes of conflicting analogs using software like AutoDock. For instance, a meta-hydroxyl group may clash with a receptor’s hydrophobic pocket, reducing activity despite in vitro potency .
  • Free energy calculations : Use molecular dynamics (MD) simulations to assess binding entropy/enthalpy trade-offs .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallinity and solubility of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing to identify key interactions (e.g., O–H···N hydrogen bonds between hydroxyl and nitrile groups) .
  • Solubility profiling : Measure solubility in DMSO, water, and ethanol. Hydroxyl groups enhance aqueous solubility (~2–5 mg/mL), while aromatic rings reduce it .

Q. What advanced spectroscopic methods (e.g., EPR, fluorescence quenching) elucidate radical scavenging or redox properties of this compound?

  • Methodological Answer :

  • EPR spectroscopy : Detect radical intermediates formed during reactions with DPPH or ABTS radicals. For example, ferrocene-derived analogs show paramagnetic signals indicative of electron transfer .
  • Fluorescence quenching : Monitor interactions with biomolecules (e.g., bovine serum albumin) to assess binding constants (KbK_b) and thermodynamic parameters .

Data Contradiction Analysis

Q. Why do some studies report high antiviral activity for this compound derivatives, while others show negligible effects?

  • Methodological Answer :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or viral strains (e.g., HIV-1 vs. HCV) can lead to divergent results .
  • Metabolic stability : Hepatic microsome assays may reveal rapid degradation of active compounds in certain derivatives, reducing in vivo efficacy despite in vitro activity .

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3-(3-Hydroxypyridin-2-yl)benzonitrile
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3-(3-Hydroxypyridin-2-yl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.